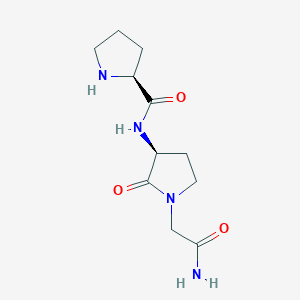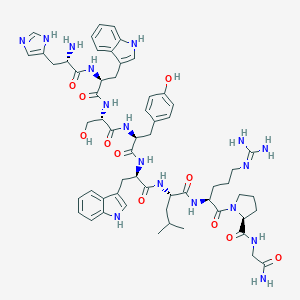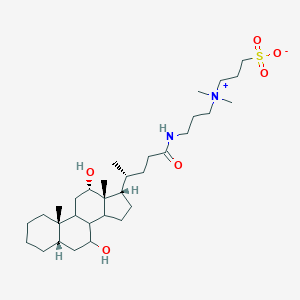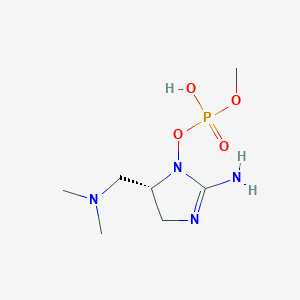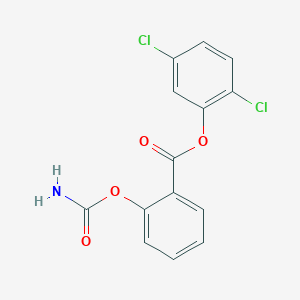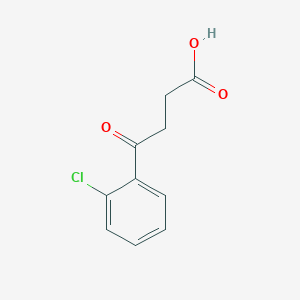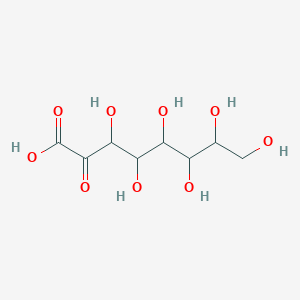
2-Octulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octulosonic acid, also known as Kdo, is a sugar-like molecule that is found in the outer membrane of gram-negative bacteria. It is a unique molecule that is not present in human cells, making it an attractive target for drug development.
Mechanism Of Action
The mechanism of action of 2-Octulosonic acid is not fully understood, but it is believed to act by disrupting the outer membrane of gram-negative bacteria. This disruption can lead to the leakage of essential cellular components, ultimately leading to bacterial death. Additionally, 2-Octulosonic acid has been shown to modulate the immune response, leading to its potential use as a vaccine adjuvant.
Biochemical And Physiological Effects
2-Octulosonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, 2-Octulosonic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Octulosonic acid in lab experiments is its unique structure, which makes it a specific target for drug development. Additionally, 2-Octulosonic acid is not present in human cells, making it a safe target for drug development. However, one limitation of using 2-Octulosonic acid in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 2-Octulosonic acid. One potential direction is the development of new drugs that target the molecule for the treatment of bacterial infections and inflammatory diseases. Additionally, the use of 2-Octulosonic acid as a vaccine adjuvant is an area of active research, with the potential to enhance the immune response to a variety of antigens. Finally, the development of new synthesis methods for 2-Octulosonic acid could lead to more efficient and cost-effective production of the molecule.
Synthesis Methods
The synthesis of 2-Octulosonic acid can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing 2-Octulosonic acid is through the chemical synthesis of its precursor, L-glycero-D-manno-heptose.
Scientific Research Applications
2-Octulosonic acid has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising target for the treatment of bacterial infections and inflammatory diseases. Additionally, 2-Octulosonic acid has been studied for its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to antigens.
properties
CAS RN |
107947-93-3 |
|---|---|
Product Name |
2-Octulosonic acid |
Molecular Formula |
C8H14O9 |
Molecular Weight |
254.19 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |
InChI Key |
DXNVVRCIIJGFIP-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
synonyms |
2-OclA 2-octulosonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
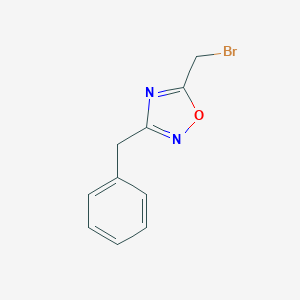

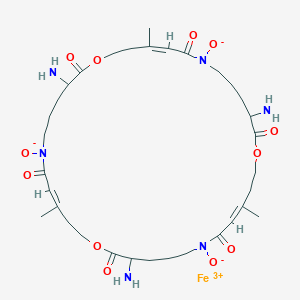
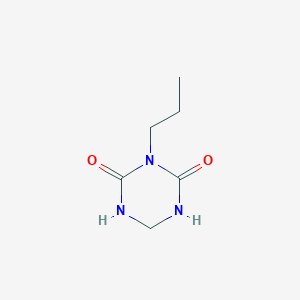
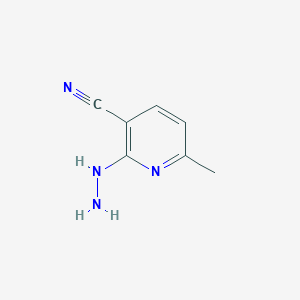
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
